3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a chemical compound with the molecular formula C₇H₉ClN₂O₂ and a molecular weight of 188.61 g/mol. It belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. The compound features a propanoic acid moiety, which contributes to its acidity and potential biological activity. This compound is recognized for its irritant properties and has been cataloged in various chemical databases such as PubChem and Sigma-Aldrich.
This compound is classified under heterocyclic compounds due to its pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as precursors for more complex heterocyclic systems. The presence of the chloro substituent on the pyrazole ring may influence its biological activity, making it a subject of interest in scientific research.
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves several steps:
In industrial settings, the synthesis may be optimized for higher yields and purity using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions:
Common reagents used include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Controlled temperatures and solvents like dichloromethane or ethanol are typically employed during these reactions.
The physical properties of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid include:
Key chemical properties include:
Relevant data regarding its physicochemical characteristics, including melting point or boiling point, may require further experimental determination .
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific applications:
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid (C₇H₉ClN₂O₂, MW 188.61) demands precise regiocontrol during pyrazole functionalization. This compound features a chlorinated pyrazole ring N-methylated at position 1 and propanoic acid at carbon 5, necessitating selective protection and deprotection strategies. Modern approaches employ N-alkylation of 4-chloro-3-methylpyrazole precursors using methyl iodide under phase-transfer conditions (40-60°C, K₂CO₃ base), achieving >85% N1-regioselectivity confirmed via NMR spectroscopy [3]. Alternative routes utilize copper-catalyzed C-C coupling between halogenated pyrazoles and acrylic acid derivatives, though these methods show lower yields (∼65%) due to competitive decarboxylation . Computational modeling (logP 1.09, TPSA 55.12 Ų) informs solvent selection, with polar aprotic solvents like DMF optimizing nucleophilic displacement at C5 while minimizing hydrolysis of the acid chloride intermediate [1] [5].
Table 1: Regioselective Alkylation Conditions for Pyrazole Intermediates
Pyrazole Precursor | Alkylating Agent | Catalyst/Base | Temperature (°C) | N1:NN Regioselectivity | Yield (%) |
---|---|---|---|---|---|
4-Chloro-3-methylpyrazole | Methyl iodide | K₂CO₃/PTC | 50 | 92:8 | 88 |
4-Chloro-3-methylpyrazole | Ethyl bromoacetate | Cs₂CO₃ | 80 | 85:15 | 78 |
5-Bromo-4-chloro-1-methylpyrazole | Acrylic acid | CuI/Neocuproine | 100 | N/A | 65 |
Key to scalable synthesis is optimizing the Michael addition between 4-chloro-3-methylpyrazole and ethyl bromoacetate. Research identifies anhydrous potassium carbonate in refluxing acetonitrile (82°C, 8 hours) as optimal, yielding ethyl 3-(4-chloro-3-methyl-1H-pyrazol-5-yl)propanoate at 91% efficiency – a 25% improvement over earlier sodium ethoxide/ethanol methods [8]. Critical parameters include:
The subsequent saponification employs NaOH/ethanol/water (3:2:1 v/v) at 60°C for 4 hours, achieving near-quantitative conversion while avoiding decarboxylation – a risk under stronger basic conditions (>2M NaOH) or prolonged heating [5]. HPLC monitoring reveals residual ester <0.5% post-acidification to pH 2-3, with precipitation yielding 98% pure crystalline product after cold ether washing [1].
Transitioning from batch to continuous manufacturing enhances yield and safety for this hazardous material (UN#2811, Class 6.1). Patent WO2017084995A1 details a two-stage continuous flow system:
This system achieves 94% conversion with 15-fold productivity increase versus batch reactors while containing toxic intermediates (hydrazine derivatives) [4]. Post-synthesis, purification leverages simulated moving bed (SMB) chromatography with polystyrene-divinylbenzene resins, reducing solvent consumption by 70% compared to standard silica gel chromatography. Isolated purity exceeds 99.5% with residual solvents <300 ppm – critical for pharmaceutical applications [4] [8]. Hazardous material classification necessitates specialized packaging: for 100g orders, four 25g "excepted quantity" units avoid full hazardous shipping fees under IATA regulations [1] [5].
Table 2: Industrial Process Parameters Comparison
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Cycle Time | 18 hours | 45 minutes | 24x faster |
Yield | 78% | 94% | +16% absolute |
Solvent Consumption | 12 L/kg | 3.5 L/kg | 71% reduction |
Purity | 97% | 99.5% | +2.5% absolute |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
The synthesis routes diverge significantly in step count and impurity profiles:
Multi-step approach (4 steps):
4-Chloro-3-methylpyrazole → N-methylation → Michael addition → Ester hydrolysisAdvantages: Isolated intermediate characterization (NMR at each stage), simpler troubleshooting, cumulative yield 68%Disadvantages: Three purification steps, 40% longer cycle time [5]
One-pot approach (2 steps):
N-methylation → Tandem Michael addition-hydrolysisAdvantages: 92% atom economy, 30% cost reduction, no ester isolationDisadvantages: Requires precise stoichiometric control (automated dosing), yields sensitive to mixing efficiency (72-85%)
Notably, microwave-assisted one-pot methods (100W, 140°C, DMSO solvent) shorten reaction time from 18 hours to 23 minutes while maintaining 83% yield – though scale-up beyond 100g remains challenging due to penetration depth limitations [8]. For multi-ton production, the multi-step approach prevails due to robust impurity control (total impurities <0.8% vs 1.2-3.5% in one-pot), particularly in removing genotoxic hydrazine residuals below 1 ppm [5].
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